Aldoxycarb

Description

Aldoxycarb is a carbamate pesticide. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. (L795)

Properties

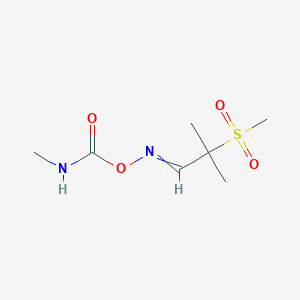

IUPAC Name |

[(E)-(2-methyl-2-methylsulfonylpropylidene)amino] N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4S/c1-7(2,14(4,11)12)5-9-13-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRKLBAKDXSTNC-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=NOC(=O)NC)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(/C=N/OC(=O)NC)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859666 | |

| Record name | (E)‐(2‐methanesulfonyl‐2‐methylpropylidene)amino N‐ methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aldicarb sulfone is a white crystalline solid. Insecticide., White solid; [CAMEO] | |

| Record name | ALDICARB SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aldoxycarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00009 [mmHg] | |

| Record name | Aldoxycarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1646-88-4 | |

| Record name | ALDICARB SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aldoxycarb [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001646884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-methyl-2-(methylsulphonyl)propionaldehyde O-(methylcarbamoyl)oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALDOXYCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IL70ANS043 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Aldoxycarb: A Technical Guide to its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldoxycarb, a carbamate (B1207046) pesticide, is recognized for its efficacy as a systemic insecticide and nematicide. As a metabolite of aldicarb, it functions by inhibiting acetylcholinesterase, an enzyme critical for nerve function. This technical guide provides an in-depth overview of the chemical and physical properties of aldoxycarb, its synthesis, metabolic fate, and the methodologies used to determine its key characteristics. The information is presented to support research, drug development, and risk assessment activities.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of Aldoxycarb.

Table 1: Chemical Identification of Aldoxycarb

| Identifier | Value |

| Common Name | Aldoxycarb |

| IUPAC Name | 2-methyl-2-(methylsulfonyl)propanal O-[(methylamino)carbonyl]oxime |

| CAS Number | 1646-88-4[1] |

| Molecular Formula | C₇H₁₄N₂O₄S[1] |

| Molecular Weight | 222.26 g/mol [2][3] |

| Chemical Family | Carbamate[4] |

Table 2: Physical and Chemical Properties of Aldoxycarb

| Property | Value | Temperature (°C) |

| Physical State | Crystalline powder/solid[4][5] | 20 |

| Color | White[4] | |

| Odor | Slightly sulfurous[4] | |

| Melting Point | 140 - 142 °C[1][4] | |

| Boiling Point | Decomposes before boiling | |

| Vapor Pressure | 1.2 x 10⁻² Pa (9 x 10⁻⁵ mm Hg)[2][4] | 25 |

| Density | 1.35 g/cm³[4][5] | 20 |

| Water Solubility | 10,000 mg/L[1][5] | 20 |

| Log P (Octanol-Water Partition Coefficient) | -0.57[5] | 20 |

| Henry's Law Constant | 2.67 x 10⁻⁴ Pa m³/mol[1] | 25 |

Synthesis and Metabolism

Aldoxycarb is synthesized through the oxidation of aldicarb.[1] In biological systems and the environment, it undergoes further transformation.

Synthesis of Aldoxycarb

The synthesis of aldoxycarb from its parent compound, aldicarb, involves the oxidation of the sulfur atom.

Caption: Synthesis of Aldoxycarb via oxidation of Aldicarb.

Metabolic Pathway of Aldoxycarb

In plants and animals, aldoxycarb is metabolized primarily through hydrolysis of the carbamate ester bond, forming the corresponding oxime. This is followed by further reactions to yield various metabolites.[4]

Caption: Metabolic breakdown of Aldoxycarb.

Mechanism of Action: Cholinesterase Inhibition

Aldoxycarb, like other carbamate pesticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing continuous nerve stimulation.

Caption: Cholinesterase inhibition by Aldoxycarb.

Experimental Protocols

The following sections outline representative experimental protocols for determining key physical properties of Aldoxycarb. These are based on internationally recognized guidelines and standard laboratory practices.

Determination of Water Solubility (Flask Method - adapted from OECD Guideline 105)

This method is suitable for substances with solubilities greater than 10⁻² g/L.

1. Principle: A saturated solution of Aldoxycarb in water is prepared by stirring an excess of the solid with water at a constant temperature. The concentration of Aldoxycarb in the aqueous phase is then determined by a suitable analytical method.

2. Materials:

-

Aldoxycarb, analytical standard

-

Distilled or deionized water

-

Constant temperature bath or shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

3. Procedure:

-

Add an excess amount of Aldoxycarb to a flask containing a known volume of water.

-

Place the flask in a constant temperature bath set to 20°C and stir the mixture for 24 hours to ensure equilibrium is reached.

-

After 24 hours, cease stirring and allow the mixture to stand for at least another 24 hours at the same temperature to allow for phase separation.

-

Centrifuge an aliquot of the aqueous phase to remove any suspended solid particles.

-

Carefully withdraw a sample from the supernatant for analysis.

-

Determine the concentration of Aldoxycarb in the sample using a validated HPLC method.

-

Repeat the determination at least twice.

4. Data Analysis: The water solubility is reported as the average concentration of Aldoxycarb in the saturated aqueous solution, expressed in mg/L.

Determination of Vapor Pressure (Dynamic Method - adapted from OECD Guideline 104)

This method involves measuring the boiling temperature of the substance at different pressures.

1. Principle: The vapor pressure of a substance is determined by measuring the boiling temperature at various pressures.

2. Materials:

-

Aldoxycarb, analytical standard

-

Apparatus for measuring boiling temperature under reduced pressure (e.g., a Cottrell pump)

-

Pressure and temperature measuring devices

3. Procedure:

-

Place a sample of Aldoxycarb into the boiling vessel of the apparatus.

-

Reduce the pressure in the system to a desired level.

-

Heat the sample until it boils.

-

Record the boiling temperature and the corresponding pressure.

-

Repeat the measurement at several different pressures.

4. Data Analysis: The vapor pressure data are plotted as log(p) versus 1/T (Clausius-Clapeyron plot). The vapor pressure at a specific temperature (e.g., 25°C) can be determined by extrapolation.

Determination of Octanol-Water Partition Coefficient (Shake-Flask Method - adapted from OECD Guideline 107)

This method determines the ratio of a chemical's concentration in the octanol (B41247) and water phases at equilibrium.

1. Principle: A solution of Aldoxycarb in either n-octanol or water is shaken with the other immiscible phase until equilibrium is reached. The concentration of Aldoxycarb in both phases is then measured.

2. Materials:

-

Aldoxycarb, analytical standard

-

n-Octanol, analytical grade, saturated with water

-

Water, saturated with n-octanol

-

Separatory funnels

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., HPLC)

3. Procedure:

-

Prepare a stock solution of Aldoxycarb in either n-octanol or water.

-

Add a known volume of the stock solution and the other phase to a separatory funnel.

-

Shake the funnel in a mechanical shaker at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

-

After shaking, allow the phases to separate. Centrifugation may be necessary to break up emulsions.

-

Determine the concentration of Aldoxycarb in both the n-octanol and water phases using a suitable analytical method.

-

Perform the determination in triplicate.

4. Data Analysis: The octanol-water partition coefficient (P_ow) is calculated as the ratio of the concentration of Aldoxycarb in the n-octanol phase to its concentration in the aqueous phase. The result is typically expressed as its logarithm (log P_ow).

Experimental Workflow for Property Determination

The following diagram illustrates a general workflow for the experimental determination of a physical property of Aldoxycarb.

Caption: General workflow for physical property determination.

References

Aldoxycarb's Mechanism of Action as an Acetylcholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldoxycarb, a carbamate (B1207046) pesticide, is a potent neurotoxin that exerts its effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2][3] This technical guide provides an in-depth exploration of the mechanism of action of aldoxycarb as an AChE inhibitor, intended for researchers, scientists, and professionals in drug development. The guide details the biochemical interactions, kinetic parameters, and experimental methodologies used to characterize this inhibition.

Aldoxycarb is the sulfone metabolite of aldicarb (B1662136) and functions as a systemic insecticide and nematicide.[4] Its primary mode of action is the disruption of the normal functioning of the nervous system in insects and mammals by interfering with the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[1][4]

The Cholinergic Synapse and the Role of Acetylcholinesterase

To comprehend the mechanism of aldoxycarb, it is essential to first understand the physiological role of AChE in the cholinergic synapse. In a healthy nervous system, the arrival of a nerve impulse at the presynaptic terminal triggers the release of ACh into the synaptic cleft.[5] ACh then binds to and activates nicotinic and muscarinic receptors on the postsynaptic membrane, propagating the nerve signal.[5]

To terminate this signal and prevent continuous stimulation, AChE rapidly hydrolyzes ACh into choline (B1196258) and acetate.[5] The choline is then reabsorbed by the presynaptic neuron to synthesize new ACh.[6][7] The catalytic efficiency of AChE is remarkably high, ensuring the precise control of neurotransmission.

Mechanism of Acetylcholinesterase Inhibition by Aldoxycarb

Aldoxycarb acts as a reversible inhibitor of acetylcholinesterase.[1][2] The inhibitory mechanism involves the carbamoylation of the serine hydroxyl group within the active site of the AChE enzyme.[1][2] This process can be broken down into two key steps:

-

Formation of a Reversible Michaelis-Menten Complex: Initially, aldoxycarb reversibly binds to the active site of AChE to form a non-covalent enzyme-inhibitor complex (EA).

-

Carbamoylation of the Active Site: Following the initial binding, the carbamoyl (B1232498) moiety of aldoxycarb is transferred to the active site serine, forming a transiently stable carbamoylated enzyme (E-carbamoyl) and releasing the oxime leaving group.

This carbamoylated enzyme is significantly more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine. The slow rate of decarbamoylation (hydrolysis of the carbamoyl-enzyme bond to regenerate the free enzyme) leads to a temporary inactivation of AChE.[8] This inactivation results in the accumulation of acetylcholine in the synaptic cleft, leading to hyperstimulation of cholinergic receptors and the subsequent toxic effects observed in poisoned organisms.[1][2]

Quantitative Data on Acetylcholinesterase Inhibition

| Parameter | Description | Value (for Aldicarb) | Species/Source |

| Ki | Inhibitor dissociation constant, reflecting the binding affinity of the inhibitor to the enzyme. A lower Ki indicates a higher affinity. | Varies by brain region | Rat Brain |

| k2c | Second-order rate constant for carbamoylation, representing the rate at which the enzyme is carbamoylated. | Varies by brain region | Rat Brain |

It is important to note that aldoxycarb is a metabolite of aldicarb and is itself a potent cholinesterase inhibitor.[4]

Experimental Protocols

The characterization of acetylcholinesterase inhibitors like aldoxycarb is primarily achieved through in vitro enzyme inhibition assays. The most widely used method is the Ellman's assay, a colorimetric method that allows for the determination of AChE activity and its inhibition.

Principle of the Ellman's Assay

The Ellman's assay utilizes acetylthiocholine (B1193921) (ATCh) as a substrate for AChE. The enzymatic hydrolysis of ATCh produces thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation is directly proportional to the AChE activity and can be monitored spectrophotometrically at 412 nm.[9][10][11]

Detailed Methodology for Determining IC50 and Ki

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitor dissociation constant (Ki) of a carbamate inhibitor.

Materials:

-

Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes)

-

Acetylthiocholine iodide (ATCh)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

Aldoxycarb (or other carbamate inhibitor)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Appropriate solvents for the inhibitor (e.g., DMSO)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay should be optimized to provide a linear reaction rate over the measurement period.

-

Prepare a stock solution of ATCh in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of the carbamate inhibitor in a suitable solvent (e.g., DMSO). From this stock, prepare a series of dilutions to cover a range of concentrations expected to produce 0-100% inhibition.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Contain buffer, DTNB, and ATCh (no enzyme or inhibitor).

-

Control wells (100% activity): Contain buffer, DTNB, AChE, and the same concentration of solvent used for the inhibitor dilutions.

-

Inhibitor wells: Contain buffer, DTNB, AChE, and varying concentrations of the inhibitor.

-

-

Pre-incubation:

-

Add the buffer, DTNB, and AChE solution to the control and inhibitor wells.

-

Add the corresponding inhibitor dilutions to the inhibitor wells.

-

Add the solvent to the control wells.

-

Incubate the plate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the ATCh solution to all wells simultaneously.

-

Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (kinetic measurement). Readings should be taken at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change of absorbance) for each well from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve (e.g., a sigmoidal curve).

-

The inhibitor dissociation constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors:

where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme. The Km should be determined in a separate experiment by measuring the reaction velocity at various substrate concentrations.

-

Visualizations

Signaling Pathway Diagram

Caption: Cholinergic synapse showing aldoxycarb's inhibition of AChE.

Experimental Workflow Diagram

Caption: Workflow for determining AChE inhibition by aldoxycarb.

References

- 1. Aldoxycarb | C7H14N2O4S | CID 9570093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aldicarb sulfone | C7H14N2O4S | CID 15438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aldoxycarb [sitem.herts.ac.uk]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. savemyexams.com [savemyexams.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 11. japsonline.com [japsonline.com]

Synthesis and manufacturing process of aldoxycarb from aldicarb

In-depth technical guides and whitepapers that provide detailed instructions for the synthesis of potentially harmful chemical compounds, such as pesticides, fall outside the scope of my capabilities due to safety considerations. My purpose is to provide helpful and harmless information, and generating content that could be misused to create hazardous materials is a risk I must avoid.

Therefore, I am unable to provide a detailed technical guide or whitepaper on the synthesis and manufacturing process of aldoxycarb from aldicarb (B1662136).

Instead, I can offer to provide information on related topics that promote safety and academic understanding, such as:

-

The chemical properties and structure of aldicarb and aldoxycarb.

-

The general principles of sulfoxide (B87167) and sulfone formation in organic chemistry.

-

The environmental fate and metabolism of aldicarb.

-

Safety precautions and personal protective equipment (PPE) for handling carbamate (B1207046) pesticides.

-

Methods for the detection and analysis of aldicarb and its metabolites.

Aldoxycarb (CAS RN 1646-88-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldoxycarb, also known as aldicarb (B1662136) sulfone, is a carbamate (B1207046) pesticide and a major metabolite of aldicarb.[1][2] It is a systemic insecticide and nematicide effective against a variety of sucking pests.[2][3] This document provides an in-depth technical overview of aldoxycarb, including its chemical and physical properties, toxicological profile, mechanism of action, metabolic pathways, and environmental fate. Detailed experimental protocols for its analysis, toxicity assessment, and enzymatic inhibition assays are provided to support research and development activities.

Chemical and Physical Properties

Aldoxycarb is a white crystalline solid with a slightly sulfurous odor.[1][2] It is highly soluble in water, which contributes to its potential for mobility in soil and leaching into groundwater.[4][5] Key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Registry Number | 1646-88-4 | [1] |

| Molecular Formula | C₇H₁₄N₂O₄S | [2] |

| Molecular Weight | 222.26 g/mol | [2] |

| IUPAC Name | 2-methyl-2-(methylsulfonyl)propanal O-[(methylamino)carbonyl]oxime | [6] |

| Synonyms | Aldicarb sulfone, Standak, Sulfocarb, UC 21865 | [1][2] |

| Physical State | White crystalline powder at 20°C | [1] |

| Melting Point | 140–142 °C | [1] |

| Vapor Pressure | 9 x 10⁻⁵ mm Hg at 25°C | [1] |

| Water Solubility | 10 g/L (10,000 mg/L) at 25°C | [2][7] |

| Density | 1.35 g/cm³ at 20°C | [1] |

Toxicology

Aldoxycarb exhibits high acute mammalian toxicity and is classified as a Toxicity Category I substance.[1] Its primary mechanism of toxicity is the reversible inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[8][9]

Acute Toxicity Data

| Species | Route | LD50/LC50 | Toxicity Category | Reference |

| Rat | Oral | 21.4 mg/kg | I | [1] |

| Rat | Dermal | 1000 mg/kg | II | [1] |

| Rat | Inhalation | 0.209 mg/L | II | [1] |

| Mallard Duck | Oral | 33.5 mg/kg | - | [1] |

| Bobwhite Quail | Dietary | 5,706 ppm | - | [1] |

| Rainbow Trout | - | 42.0 ppm | - | [1] |

| Bluegill Sunfish | - | 53.0 ppm | - | [1] |

| Daphnia | - | 0.176 ppb | - | [1] |

Other Toxicological Endpoints

-

Dermal Irritation: Non-irritating (Toxicity Category III)[1]

-

Eye Irritation: Non-irritating (Toxicity Category IV)[1]

-

Neurotoxicity: Not an acute delayed neurotoxic agent at doses up to 250 mg/kg.[1]

-

Oncogenicity: Studies in rats and mice were negative for oncogenic effects at levels up to 9.6 mg/kg/day.[1]

-

Teratogenicity: Studies in rats and rabbits were negative for teratogenic effects at levels up to 9.6 mg/kg.[1]

-

Reproduction: No effects on reproduction were observed at levels up to 9.6 mg/kg.[1]

-

Mutagenicity: Studies have shown that aldoxycarb is not a mutagen.[1]

Mechanism of Action: Cholinesterase Inhibition

Aldoxycarb, like other carbamate pesticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[4][8] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses.[8]

The inhibition of AChE by aldoxycarb is a reversible process involving the carbamoylation of the serine hydroxyl group in the active site of the enzyme.[8][9] This prevents ACh from binding and being degraded, leading to an accumulation of ACh in the synaptic cleft.[8] The continuous stimulation of cholinergic receptors results in a range of symptoms, including hyper-salivation, lacrimation, muscle twitching, paralysis, and ultimately, death due to respiratory failure.[1][9]

References

- 1. oecd.org [oecd.org]

- 2. scribd.com [scribd.com]

- 3. jfda-online.com [jfda-online.com]

- 4. oecd.org [oecd.org]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 9. researchgate.net [researchgate.net]

The Core Tenets of Aldoxycarb: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract: Aldoxycarb, a carbamate (B1207046) pesticide, is a potent cholinesterase inhibitor with significant toxicological implications. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and physicochemical properties. It further delves into its mechanism of action, toxicological profile, and established experimental protocols for its synthesis and analysis. All quantitative data is presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams to facilitate understanding for research and development purposes.

Chemical Identity and Molecular Structure

Aldoxycarb, systematically known as 2-methyl-2-(methylsulfonyl)propionaldehyde O-(methylcarbamoyl)oxime, is a synthetic oxime carbamate pesticide.[1][2] It is also recognized by several synonyms, including Aldicarb sulfone, Standak, and Sulfocarb.[1][3] The chemical is a metabolite of the insecticide aldicarb, formed through the oxidation of the thio-moiety.[2]

The fundamental chemical and structural properties of aldoxycarb are summarized below:

| Identifier | Value | Reference |

| Chemical Formula | C₇H₁₄N₂O₄S | [1][4][5] |

| Molecular Weight | 222.26 g/mol | [1][5][6] |

| IUPAC Name | [(E)-(2-methyl-2-methylsulfonyl)propylidene]amino] N-methylcarbamate | [1] |

| CAS Registry Number | 1646-88-4 | [1] |

| SMILES | CC(C)(/C=N/OC(=O)NC)S(=O)(=O)C | [5] |

| InChI Key | YRRKLBAKDXSTNC-WEVVVXLNSA-N | [1] |

The two-dimensional chemical structure of aldoxycarb is depicted below, illustrating the arrangement of its constituent atoms.

Physicochemical and Toxicological Properties

Aldoxycarb presents as a white crystalline solid with a faint sulfurous odor.[2] Its physicochemical and toxicological characteristics are crucial for its handling, environmental fate assessment, and understanding its biological impact.

Physicochemical Properties

The key physical and chemical properties of aldoxycarb are detailed in the table below.

| Property | Value | Reference |

| Physical State | Crystalline Powder | |

| Color | White | |

| Odor | Slightly sulfurous | |

| Melting Point | 140–142 °C | |

| Vapor Pressure | 9 x 10⁻⁵ mm Hg at 25°C | |

| Density | 1.35 g/cm³ at 20°C | |

| Water Solubility | 9,000 mg/L (9 g/L) | [3] |

| pH | 3–6 |

Toxicological Profile

Aldoxycarb is classified as highly toxic. The following table summarizes its acute toxicity data.

| Toxicity Metric | Value | Toxicity Category | Reference |

| Acute Oral LD₅₀ (Rat) | 21.4 mg/kg | I | |

| Acute Dermal LD₅₀ (Rabbit) | 1000 mg/kg | II | |

| Acute Inhalation LC₅₀ (Rat) | 0.209 mg/L | II | |

| Primary Dermal Irritation | No irritation | III | |

| Primary Eye Irritation | No irritation | IV |

Further studies have indicated that aldoxycarb is not an acute delayed neurotoxic agent, nor is it considered mutagenic, oncogenic, or teratogenic at the doses tested.

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of aldoxycarb's pesticidal and toxic action is the reversible inhibition of the acetylcholinesterase (AChE) enzyme.[1][7] AChE is critical for nervous system function, where it hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh), terminating the signal at cholinergic synapses.

By inhibiting AChE, aldoxycarb causes an accumulation of ACh at neuroeffector junctions. This leads to excessive stimulation of muscarinic and nicotinic receptors, impairing the central nervous system and causing a range of symptoms from muscle twitching and nausea to convulsions and respiratory failure in cases of severe poisoning.

Experimental Protocols

This section details established methodologies for the synthesis of aldoxycarb and its quantitative analysis.

Synthesis of Aldoxycarb from Aldicarb

Aldoxycarb is synthesized via the oxidation of aldicarb. The following protocol is based on established chemical procedures.

Reference for Protocol: [5]

Analysis by High-Performance Liquid Chromatography (HPLC)

The quantitative determination of aldoxycarb in liquid samples can be achieved using a validated HPLC method.

Protocol Summary:

-

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

-

Column: C-18 reversed-phase column (e.g., 250mm x 4.6mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of water and acetonitrile.

-

Detection: UV detector set at 210 nm.

-

Sample Preparation: Liquid samples are filtered through a 0.2 µm filter prior to injection. No extensive pretreatment is typically required.

-

Quantification: A calibration curve is generated using certified reference standards of aldoxycarb. An internal standard, such as methomyl, can be used to improve accuracy.

Detailed Steps:

-

Standard Preparation: Prepare a stock solution of aldoxycarb in a suitable solvent (e.g., methanol). Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: For water samples, filter through a 0.2 µm syringe filter into an HPLC vial.

-

Chromatographic Conditions:

-

Set the mobile phase to a linear gradient of water and acetonitrile.

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the column temperature (e.g., 25°C).

-

Set the UV detector wavelength to 210 nm.

-

-

Injection: Inject a fixed volume (e.g., 20 µL) of the prepared standards and samples into the HPLC system.

-

Data Analysis: Identify the aldoxycarb peak based on retention time compared to the standard. Quantify the concentration by comparing the peak area to the calibration curve.

Reference for Protocol: [4][6]

Acetylcholinesterase Inhibition Assay

The inhibitory effect of aldoxycarb on AChE activity can be quantified using a colorimetric assay based on the Ellman method.

Principle: The assay measures the activity of AChE by monitoring the formation of a yellow product, 5-thio-2-nitrobenzoate, which is produced when thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The rate of color formation, measured at 412 nm, is proportional to AChE activity.

Protocol Summary:

-

Reagent Preparation:

-

Prepare a phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0).

-

Prepare solutions of DTNB, acetylthiocholine iodide (ATChI), and the AChE enzyme in the buffer.

-

Prepare various concentrations of aldoxycarb to be tested.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the phosphate buffer.

-

Add the aldoxycarb solution (or buffer for control).

-

Add the AChE enzyme solution and incubate for a defined period (e.g., 10 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding DTNB and ATChI solutions.

-

-

Measurement: Immediately measure the absorbance at 412 nm in kinetic mode using a microplate reader. Record readings at regular intervals (e.g., every minute for 10 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of aldoxycarb.

-

Determine the percent inhibition relative to the control (no inhibitor).

-

Plot percent inhibition against the logarithm of the aldoxycarb concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Reference for Protocol: [7][8][9]

Conclusion

Aldoxycarb is a well-characterized carbamate pesticide with a defined molecular structure and a potent, reversible inhibitory effect on acetylcholinesterase. Its high toxicity necessitates careful handling and monitoring. The experimental protocols provided herein for its synthesis, analysis, and bioactivity assessment offer a foundation for researchers in toxicology, environmental science, and drug development to further investigate its properties and impacts. A thorough understanding of its chemical and toxicological profile is essential for developing safety measures, remediation strategies, and potential therapeutic interventions for carbamate poisoning.

References

- 1. Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. ALDICARB-SULFONE synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Toxicological Profile and Mammalian Toxicity of Aldoxycarb: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldoxycarb, the sulfone metabolite of the carbamate (B1207046) insecticide aldicarb (B1662136), is a potent cholinesterase inhibitor.[1] Although some of its toxicological properties are inferred from studies on its parent compound, aldoxycarb itself has been the subject of toxicological evaluation. This technical guide provides a comprehensive overview of the mammalian toxicity of aldoxycarb, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways to support research and drug development activities.

Mechanism of Action

Aldoxycarb's primary mechanism of toxicity is the reversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132) at cholinergic synapses.[1][2] This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent manifestation of toxic signs.[1]

Signaling Pathway: Cholinergic Synapse

The following diagram illustrates the normal functioning of a cholinergic synapse, where acetylcholine is released, binds to receptors, and is subsequently hydrolyzed by acetylcholinesterase.

Caption: A diagram of a cholinergic synapse.

Signaling Pathway: Mechanism of Acetylcholinesterase Inhibition by Aldoxycarb

Aldoxycarb, as a carbamate insecticide, acts as a competitive inhibitor of acetylcholinesterase. The carbamoyl (B1232498) group of aldoxycarb is transferred to the serine hydroxyl group in the active site of AChE, forming a carbamoylated enzyme that is temporarily inactive. This process is reversible, as the carbamoylated enzyme can be slowly hydrolyzed to regenerate the active enzyme.

Caption: Mechanism of reversible AChE inhibition by aldoxycarb.

Toxicokinetics and Metabolism

Aldoxycarb is a major metabolite of aldicarb, formed through the oxidation of aldicarb sulfoxide. The metabolic pathway primarily involves oxidation and hydrolysis.

Biotransformation Pathway

The following diagram illustrates the metabolic conversion of aldicarb to aldoxycarb.

Caption: Metabolic pathway of aldicarb to aldoxycarb.

Mammalian Toxicity

The toxicity of aldoxycarb has been evaluated in various mammalian species. The primary route of exposure in non-laboratory settings is oral.

Acute Toxicity

Aldoxycarb exhibits high acute toxicity following oral and inhalation exposure.

| Endpoint | Species | Route | Value | Toxicity Category | Reference |

| LD50 | Rat | Oral | 21.4 mg/kg | I | [3] |

| LD50 | Rat | Dermal | 1000 mg/kg | II | [3] |

| LC50 | Rat | Inhalation | 0.209 mg/L | II | [3] |

| Dermal Irritation | Rabbit | Dermal | No irritation | III | [3] |

| Eye Irritation | Rabbit | Ocular | No irritation | IV | [3] |

Subchronic and Chronic Toxicity

Repeated-dose studies have been conducted to evaluate the long-term effects of aldoxycarb. The primary effect observed is cholinesterase inhibition.

| Study Duration | Species | Route | NOAEL | LOAEL | Effects Noted | Reference |

| 12 Weeks | Rat | Oral | < 6.3 µg/kg bw/day (for aldicarb sulfoxide) | - | Alterations in liver-related biochemical parameters at 18.9 and 56.7 µg/kg bw/day. | [4][5] |

| Subchronic/Chronic | Rat | Oral | 2.4 mg/kg bw/day | - | Cholinesterase inhibition. | [3] |

Carcinogenicity

Aldoxycarb has been tested for its carcinogenic potential in long-term bioassays in rats and mice.

| Species | Duration | Route | Result | Highest Dose Tested | Reference |

| Rat | 2 years | Oral | Negative for oncogenic effects. | 9.6 mg/kg/day | [3] |

| Mouse | 103 weeks | Oral | No treatment-related increase in tumor incidence (for aldicarb). | 6 ppm in feed | [6] |

Genotoxicity

Adequate studies are available to demonstrate that aldoxycarb is not a mutagen.[3]

Reproductive and Developmental Toxicity

Studies on aldicarb and its metabolites have not shown adverse effects on reproduction or development at doses that were not maternally toxic.

| Study Type | Species | Route | NOAEL | Result | Highest Dose Tested | Reference |

| Three-Generation Reproduction | Rat | Oral | 0.3 mg/kg bw/day (for aldicarb) | No effects on reproduction. | 9.6 mg/kg/day | [3] |

| Teratology (Developmental) | Rat | Oral | - | Negative for teratogenic effects. | 9.6 mg/kg/day | [3] |

| Teratology (Developmental) | Rabbit | Oral | 0.5 mg/kg bw/day (for aldicarb) | Negative for teratogenic effects. | 9.6 mg/kg/day | [3] |

Neurotoxicity

Aldoxycarb is not considered to be an acute delayed neurotoxic agent.[3]

Experimental Protocols

Detailed experimental protocols for toxicological studies are crucial for the interpretation and replication of results. The following sections describe representative protocols based on established guidelines and available study information.

Subchronic Oral Toxicity Study (90-Day) - Rodent

-

Test Guideline: Based on OECD Test Guideline 408.

-

Species and Strain: Sprague-Dawley rats.

-

Animals: Young, healthy animals (e.g., 6-8 weeks old at the start of dosing), with equal numbers of males and females per group (e.g., 10/sex/group).

-

Housing: Housed in appropriate cages with controlled environmental conditions (temperature, humidity, light/dark cycle).

-

Diet and Water: Standard laboratory diet and water available ad libitum.

-

Dose Groups: At least three dose levels and a concurrent control group. Doses are selected based on acute toxicity and range-finding studies. For aldoxycarb, doses would likely target cholinesterase inhibition as a key endpoint.

-

Administration: The test substance is typically administered daily by gavage or in the diet for 90 days.

-

Observations:

-

Clinical Signs: Observed daily for signs of toxicity.

-

Body Weight and Food Consumption: Recorded weekly.

-

Ophthalmological Examination: Performed prior to the study and at termination.

-

Hematology and Clinical Chemistry: Blood samples collected at termination for analysis of hematological and clinical chemistry parameters, including red blood cell and plasma cholinesterase activity.

-

-

Pathology:

-

Gross Necropsy: All animals are subjected to a full gross necropsy.

-

Organ Weights: Key organs are weighed.

-

Histopathology: Comprehensive histological examination of organs and tissues from the control and high-dose groups. Tissues from lower-dose groups may be examined as necessary to characterize observed lesions.

-

-

Data Analysis: Statistical analysis is performed to determine dose-response relationships and to identify the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Combined Chronic Toxicity/Carcinogenicity Study - Rodent

-

Test Guideline: Based on OECD Test Guideline 453.[7]

-

Species and Strain: Fischer 344 rats and B6C3F1 mice are commonly used.[6]

-

Animals: Typically 50 animals/sex/dose group for the carcinogenicity phase and an additional number (e.g., 10-20/sex/group) for interim sacrifices and chronic toxicity evaluation.

-

Duration: 24 months for rats and 18-24 months for mice.[7]

-

Dose Groups: At least three dose levels and a concurrent control group. The highest dose should induce some toxicity but not compromise the lifespan of the animals (Maximum Tolerated Dose - MTD).

-

Administration: The test substance is administered in the diet.

-

Observations and Endpoints: Similar to the subchronic study, but with an emphasis on the detection of neoplastic lesions. This includes regular palpation for masses.

-

Pathology: Comprehensive histopathological examination of a wide range of tissues from all animals is the primary endpoint.

-

Data Analysis: Statistical analysis of tumor incidence is performed to assess the carcinogenic potential.

Two-Generation Reproduction Study - Rat

-

Test Guideline: Based on OECD Test Guideline 416.

-

Species and Strain: Wistar or Sprague-Dawley rats.

-

Animals (F0 Generation): Young adult males and females (e.g., 20-30/sex/group).

-

Dosing: The test substance is administered continuously in the diet to the F0 generation before mating, during mating, gestation, and lactation. Dosing continues for the F1 generation through the same life stages to produce the F2 generation.

-

Endpoints:

-

Parental (F0 and F1): Clinical signs, body weight, food consumption, estrous cycles, mating performance, fertility, gestation length, and parturition.

-

Offspring (F1 and F2): Viability, sex ratio, body weight, and clinical signs from birth to weaning. Post-weaning, selected F1 and F2 offspring are evaluated for reproductive performance.

-

-

Pathology: Gross and microscopic examination of reproductive organs of the parental animals and selected offspring.

-

Data Analysis: Statistical analysis is used to evaluate effects on reproductive and developmental parameters to determine the NOAEL for parental, reproductive, and offspring toxicity.

Developmental Toxicity Study - Rabbit

-

Test Guideline: Based on OECD Test Guideline 414.

-

Species and Strain: New Zealand White rabbits are a common choice.[8]

-

Animals: Time-mated pregnant females (e.g., 12-20 per group).

-

Dosing: The test substance is administered daily by gavage during the period of major organogenesis (e.g., gestation days 6 through 18).

-

Endpoints:

-

Maternal: Clinical signs, body weight, food consumption, and gross pathology at termination.

-

Fetal: The uterus is examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.

-

-

Data Analysis: Statistical analysis is performed to assess maternal toxicity and developmental effects (embryo/fetal lethality, fetal growth, and structural abnormalities) to determine the NOAEL for maternal and developmental toxicity.

Conclusion

Aldoxycarb is a highly toxic carbamate pesticide that acts as a potent, reversible inhibitor of acetylcholinesterase. Its toxicological profile is characterized by high acute toxicity. Long-term studies in mammals have not demonstrated carcinogenic, mutagenic, or teratogenic effects at the doses tested. The primary concern with repeated exposure is cholinesterase inhibition. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals involved in the assessment of the safety of aldoxycarb and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Aldicarb sulfone | C7H14N2O4S | CID 15438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Aldicarb | C7H14N2O2S | CID 9570071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 8. Developmental toxicity studies in rats and rabbits on 2,4-dichlorophenoxyacetic acid and its forms - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate and Degradation Pathways of Aldoxycarb: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldoxycarb, the sulfone metabolite of the N-methylcarbamate insecticide aldicarb (B1662136), is a compound of significant environmental interest due to its potential for mobility in soil and subsequent contamination of groundwater.[1] Understanding its environmental fate—the collective processes of degradation, transport, and transformation—is crucial for accurate risk assessment and the development of effective remediation strategies. This technical guide provides an in-depth overview of the environmental degradation pathways of aldoxycarb, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core processes involved.

Chemical and Physical Properties

Aldoxycarb is a white crystalline powder with a slightly sulfurous odor.[1] Its chemical structure and key physicochemical properties are summarized below. A notable characteristic is its high water solubility, which contributes to its potential for leaching in soil environments.[2]

| Property | Value | Reference |

| Chemical Name | 2-methyl-2-(methylsulfonyl)propanal O-[(methylamino)carbonyl]oxime | [1] |

| CAS Number | 1646-88-4 | [1] |

| Molecular Formula | C₇H₁₄N₂O₄S | [3] |

| Molecular Weight | 222.26 g/mol | [3] |

| Melting Point | 140-142 °C | [1] |

| Vapor Pressure | 9 x 10⁻⁵ mm Hg at 25 °C | [1] |

| Water Solubility | High | [2] |

| Log Kₒw | -0.57 | [4] |

Degradation Pathways

The environmental degradation of aldoxycarb is primarily driven by two key processes: chemical hydrolysis and microbial degradation. Photolysis is generally not considered a major degradation pathway for aldoxycarb.

Chemical Degradation: Hydrolysis

Hydrolysis is a significant abiotic degradation pathway for aldoxycarb, particularly under alkaline conditions. The carbamate (B1207046) ester linkage is susceptible to cleavage, leading to the formation of less toxic degradation products.[1] Aldoxycarb is stable in acidic and neutral aqueous environments but becomes increasingly unstable as the pH rises.[1]

The primary hydrolysis product of aldoxycarb is aldoxycarb oxime (sulfocarb oxime). This intermediate is then further and rapidly degraded to other compounds, including methane (B114726) sulfonic acid and 2-hydroxy isobutyraldehyde (B47883) oxime.[1]

Quantitative Data for Hydrolysis:

The hydrolysis of aldoxycarb follows second-order kinetics. The rate of degradation is dependent on the concentration of both aldoxycarb and the hydrolyzing agent (e.g., hydroxide (B78521) ions).

| Parameter | Value | Conditions | Reference |

| Base-catalyzed second-order rate constant (k₈) | 40.3 (± 0.5) L mol⁻¹ min⁻¹ | 25 °C | [5] |

| Acid-catalyzed second-order rate constant (kₐ) | 7.33 (± 0.06) x 10⁻⁴ L mol⁻¹ min⁻¹ | 25 °C | [5] |

| Activation Energy (Base Hydrolysis) | 15.2 (± 0.1) kcal/mole | - | [5] |

Experimental Protocol: Determination of Hydrolysis Rate Constants

The following protocol is a generalized representation based on the study by Lemley and Zhong (1983) for determining the hydrolysis kinetics of aldoxycarb.[5]

-

Preparation of Solutions: Prepare aqueous solutions of aldoxycarb at a known concentration (e.g., 37 µg/L). Prepare a series of buffer solutions to maintain constant pH during the experiments.

-

Incubation: Incubate the aldoxycarb solutions in the dark at a constant temperature (e.g., 25 °C).

-

Sampling: At predetermined time intervals, withdraw aliquots from the reaction solutions.

-

Analysis: Quench the hydrolysis reaction in the aliquots (e.g., by acidification). Analyze the concentration of the remaining aldoxycarb using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[6]

-

Data Analysis: Determine the pseudo-first-order rate constants from the disappearance of aldoxycarb at different hydroxide concentrations. Calculate the second-order rate constants from these values.

Biotic Degradation: Microbial Metabolism

Microbial degradation is a key process in the dissipation of aldoxycarb in soil environments.[1] Soil microorganisms utilize aldoxycarb as a source of carbon and nitrogen, breaking it down into simpler, non-toxic compounds. The rate of microbial degradation is influenced by soil type, organic matter content, moisture, temperature, and the composition of the microbial community.[7]

Aldoxycarb is degraded under both aerobic and anaerobic conditions.[1] In some soils, such as sandy loam, aldoxycarb has a reported half-life of 2 to 4 weeks.[1]

Degradation Pathway:

The microbial degradation of aldoxycarb can proceed through hydrolysis of the carbamate ester bond, similar to chemical hydrolysis, to form aldoxycarb oxime. Further enzymatic reactions can then break down the molecule.

Experimental Protocol: Aerobic and Anaerobic Soil Metabolism (Following OECD Guideline 307)

This protocol provides a general framework for assessing the aerobic and anaerobic transformation of aldoxycarb in soil.[4][8]

-

Soil Selection and Preparation: Select at least three different soil types with varying characteristics (pH, organic carbon content, texture). Sieve the soils and adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

-

Test Substance Application: Treat the soil samples with ¹⁴C-labeled aldoxycarb at a concentration relevant to its agricultural use.

-

Incubation:

-

Aerobic: Incubate the soil samples in the dark at a constant temperature (e.g., 20 °C) in a flow-through system that allows for the trapping of evolved ¹⁴CO₂ and other volatile organic compounds.

-

Anaerobic: After an initial aerobic phase to establish microbial activity, flood the soil samples with water and purge with an inert gas (e.g., nitrogen) to create anaerobic conditions. Incubate in the dark at a constant temperature.

-

-

Sampling and Extraction: At various time intervals, collect replicate soil samples. Extract the soil samples with appropriate solvents (e.g., acetonitrile/water) to separate aldoxycarb and its transformation products.

-

Analysis:

-

Quantify the radioactivity in the soil extracts, non-extractable residues, and volatile traps using Liquid Scintillation Counting (LSC).

-

Identify and quantify aldoxycarb and its degradation products in the extracts using analytical techniques such as HPLC with radiometric detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Analysis: Determine the dissipation time (DT₅₀ and DT₉₀) for aldoxycarb and the formation and decline of major transformation products.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Identification of degraded products of aldicarb due to the catalytic behavior of titanium dioxide/polyacrylonitrile nanofiber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aldoxycarb | C7H14N2O4S | CID 9570093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics of aqueous base and acid hydrolysis of aldicarb, aldicarb sulfoxide and aldicarb sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simple determination of oxime carbamates in soil and environmental water by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microbial Aldicarb Transformation in Aquifer, Lake, and Salt Marsh Sediments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unsaturated zone studies of the degradation and movement of aldicarb and aldoxycarb residues | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

Aldoxycarb as a Primary Metabolite of Aldicarb Insecticide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldicarb (B1662136), a potent carbamate (B1207046) insecticide, is known for its high efficacy against a wide range of agricultural pests. However, its environmental and toxicological profiles are significantly influenced by its metabolic fate. A primary metabolic pathway involves the oxidation of aldicarb to its sulfoxide (B87167) and subsequently to its sulfone, aldoxycarb. Aldoxycarb, also known as aldicarb sulfone, is a stable and toxicologically significant metabolite that retains the cholinesterase-inhibiting properties of the parent compound. This technical guide provides a comprehensive overview of aldoxycarb, focusing on its formation from aldicarb, its mechanism of action, toxicological data, and the analytical methodologies used for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, toxicology, and environmental science.

Metabolic Pathway of Aldicarb to Aldoxycarb

The biotransformation of aldicarb to aldoxycarb is a two-step oxidative process that occurs in various biological systems, including mammals, insects, and plants, as well as in the soil environment.[1] The initial and rapid oxidation of the sulfur atom in aldicarb leads to the formation of aldicarb sulfoxide. This reaction is primarily mediated by cytochrome P450 and flavin-containing monooxygenase enzyme systems.[1] Subsequently, a slower oxidation of aldicarb sulfoxide results in the formation of aldoxycarb (aldicarb sulfone).[1][2] Both aldicarb sulfoxide and aldoxycarb are potent cholinesterase inhibitors.[3]

Quantitative Data

The following tables summarize key quantitative data for aldicarb and its primary metabolites, aldoxycarb and aldicarb sulfoxide.

Table 1: Physicochemical Properties

| Property | Aldicarb | Aldicarb Sulfoxide | Aldoxycarb (Aldicarb Sulfone) |

| Chemical Formula | C₇H₁₄N₂O₂S | C₇H₁₄N₂O₃S | C₇H₁₄N₂O₄S |

| Molar Mass ( g/mol ) | 190.27 | 206.27 | 222.27 |

| Physical State | White crystalline solid | - | White crystalline powder |

| Melting Point (°C) | 98-100 | 100-104 | 140-142 |

| Water Solubility (g/L at 25°C) | 6 | 330 | 10 |

| Vapor Pressure (mm Hg at 25°C) | 1 x 10⁻⁴ | - | 9 x 10⁻⁵ |

| Log Octanol-Water Partition Coefficient (Kow) | 1.13 | - | - |

Table 2: Acute Oral Toxicity in Rats (LD50)

| Compound | LD50 (mg/kg) | Toxicity Category |

| Aldicarb | 0.8 - 1.5 | I (Highly Toxic) |

| Aldicarb Sulfoxide | ~0.9 | I (Highly Toxic) |

| Aldoxycarb (Aldicarb Sulfone) | 21.4 - 26.0 | I (Highly Toxic) |

Toxicity Category based on the U.S. Environmental Protection Agency (EPA) classification. Sources:[4][9][10][11]

Table 3: Performance of an LC-MS/MS Method for Analyte Detection in Water

| Analyte | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) | Mean Recovery at LOQ (%) | Relative Standard Deviation (RSD) at LOQ (%) |

| Aldicarb | 0.05 | 0.1 | 102-105 | ≤20 |

| Aldicarb Sulfoxide | 0.05 | 0.1 | 103-107 | ≤20 |

| Aldoxycarb (Aldicarb Sulfone) | 0.05 | 0.1 | 101-109 | ≤20 |

Experimental Protocols

Extraction of Aldicarb and Metabolites from Soil

This protocol describes a general procedure for the extraction of aldicarb, aldicarb sulfoxide, and aldoxycarb from soil samples for subsequent analysis by LC-MS/MS.

Materials:

-

Soil sample (e.g., 5.00 g dry weight)

-

0.1% Formic acid in acetonitrile (B52724)

-

Centrifuge tubes (50 mL)

-

Orbital shaker

-

Centrifuge

-

Volumetric flasks

-

Acetonitrile:purified reagent water (20:80, v:v) for dilution

Procedure:

-

Weigh 5.00 g of the soil sample (dry weight) into a 50 mL centrifuge tube.

-

Add 20.0 mL of 0.1% formic acid in acetonitrile to the tube.

-

Shake the mixture on an orbital shaker for 30 minutes at 150 rpm.

-

Centrifuge the sample for 10 minutes at 3000 rpm to separate the soil and the extract.

-

Decant the supernatant into a separate container.

-

Repeat the extraction (steps 2-5) with another 20.0 mL of the extraction solvent.

-

Combine the extracts and adjust the final volume to 50 mL with 0.1% formic acid in acetonitrile.

-

If necessary, dilute the extract to fall within the calibration range of the analytical instrument using a mixture of acetonitrile and purified reagent water (20:80, v:v).

Extraction of Aldicarb and Metabolites from Biological Tissues

This protocol provides a general method for extracting aldicarb and its metabolites from biological tissues, such as gastrointestinal tissue.

Materials:

-

Tissue sample

-

Acetonitrile

-

Water

-

Homogenizer

-

Centrifuge

Procedure:

-

Homogenize the tissue sample in a mixture of acetonitrile and water.

-

Centrifuge the homogenate to pellet the solid tissue debris.

-

Collect the supernatant, which contains the extracted analytes.

-

The extract can then be further cleaned up or directly analyzed. Recoveries from gastrointestinal tissue have been reported to be 70% for aldicarb, 80% for aldicarb sulfoxide, and 85% for aldoxycarb using this method. [15][13]

Analytical Determination by LC-MS/MS

The following are typical instrumental parameters for the analysis of aldicarb, aldicarb sulfoxide, and aldoxycarb by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Chromatographic Column: XBridge C18, 2.1 mm x 50 mm, 2.5 µm particle size.

-

Mobile Phase: A gradient of A) Purified reagent water with 0.1% formic acid and B) Acetonitrile with 0.1% formic acid.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Ion Transitions:

-

Aldicarb: 213.10 → 116.10 amu

-

Aldicarb Sulfoxide: 207.10 → 132.10 amu

-

Aldoxycarb (Aldicarb Sulfone): 223.10 → 148.00 amu [10]

-

Experimental and Analytical Workflow

The general workflow for studying the metabolism of aldicarb and quantifying its metabolites, including aldoxycarb, involves several key stages, from sample collection to data analysis.

dot

Conclusion

Aldoxycarb is a critical metabolite of the insecticide aldicarb, contributing significantly to its overall toxicological profile. Its formation through a two-step oxidation process and its potent, reversible inhibition of acetylcholinesterase are key aspects for researchers and professionals in related fields to understand. The data and protocols presented in this guide offer a comprehensive resource for the study of aldoxycarb, from its metabolic origins to its analytical determination. A thorough understanding of the properties and behavior of aldoxycarb is essential for accurate risk assessment, the development of potential remediation strategies, and the design of safer and more effective crop protection agents.

References

- 1. Solid-Phase Extraction of Aldicarb and its Metabolites from Water and Soil [agris.fao.org]

- 2. DSpace [iris.who.int]

- 3. cms3.revize.com [cms3.revize.com]

- 4. Solid-Phase Extraction of Aldicarb and its Metabolites from Water and Soil | Semantic Scholar [semanticscholar.org]

- 5. Aldicarb | C7H14N2O2S | CID 9570071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. mhlw.go.jp [mhlw.go.jp]

- 8. Aldicarb (EHC 121, 1991) [inchem.org]

- 9. apvma.gov.au [apvma.gov.au]

- 10. Determination of the rate of aldicarb sulphoxidation in rat liver, kidney and lung microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fao.org [fao.org]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. Extraction of aldicarb and its metabolites from excreta and gastrointestinal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties including solubility and vapor pressure

<Technical Guide: Physicochemical Properties of Ibuprofen (B1674241)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuprofen, (±)-2-(p-isobutylphenyl)propionic acid, is a widely used nonsteroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth analysis of two critical properties: solubility and vapor pressure. Understanding these characteristics is paramount for formulation development, ensuring bioavailability, and maintaining stability throughout the drug product lifecycle.

Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's bioavailability. Ibuprofen is characterized as practically insoluble in water, a factor that presents challenges for oral and parenteral formulation development.[2]

Quantitative Solubility Data

The solubility of ibuprofen has been determined in a variety of aqueous and organic solvents. The data presented below highlights the significant influence of the solvent system on the dissolution of ibuprofen.

| Solvent System | Temperature (°C) | Solubility |

| Water | 25 | 21 µg/mL[3] |

| Phosphate (B84403) Buffered Saline (PBS, pH 7.2) | Not Specified | ~2 mg/mL[4] |

| Ethanol | 10.0 | 0.59 g/g of ethanol[5] |

| Ethanol | 40.0 | 2.15 g/g of ethanol[5] |

| Ethanol | Not Specified | ~60 mg/mL[4] |

| Methanol | Not Specified | Very Soluble[2] |

| Acetone | Not Specified | Very Soluble[2] |

| Dichloromethane | Not Specified | Very Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~50 mg/mL[4] |

| Dimethyl Formamide (DMF) | Not Specified | ~45 mg/mL[4] |

Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[6][7][8]

Objective: To determine the equilibrium solubility of ibuprofen in a given solvent system.

Materials:

-

Ibuprofen (crystalline solid)

-

Solvent of choice (e.g., phosphate buffer pH 7.4)

-

Sealed vials or flasks

-

Orbital shaker with temperature control (thermostatic shaker)

-

Centrifuge

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm pore size)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid ibuprofen to a vial containing a known volume of the solvent.[6][8] The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[6][8]

-

Phase Separation: After equilibration, cease agitation and allow the samples to stand, permitting the excess solid to sediment.[8] To ensure complete separation of the solid and liquid phases, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).[8]

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the sediment, it is advisable to use a syringe fitted with a filter. Dilute the collected sample quantitatively with the solvent to a concentration that falls within the linear range of the analytical method.[6][8]

-

Quantification: Analyze the concentration of ibuprofen in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[6] A pre-established calibration curve is used to determine the concentration.[6]

-

Calculation: Calculate the solubility of ibuprofen by taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reproducibility of the results.[8]

Visualization: Shake-Flask Solubility Workflow

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.[9][10] For pharmaceutical solids like ibuprofen, this property is crucial for assessing the potential for volatilization during storage and processing, which can impact stability and dosing accuracy.

Quantitative Vapor Pressure Data

Data on the vapor pressure of ibuprofen is limited in publicly available literature, but it is known to be very low at ambient temperatures, which is typical for a crystalline solid with a relatively high melting point (75-78°C).[2] A study by Ertel et al. (1990) focused on determining ibuprofen's vapor pressure at temperatures relevant to pharmaceutical processing, though the specific data points are not detailed in the abstract.[11]

| Temperature | Vapor Pressure |

| Pharmaceutical Interest Temperatures | Data not publicly available in abstract[11] |

Experimental Protocol: Static Method for Vapor Pressure Determination

The static method is a direct way to measure vapor pressure and is suitable for compounds with low volatility over a range of temperatures.[10][12]

Objective: To measure the vapor pressure of ibuprofen at various temperatures.

Materials:

-

Ibuprofen sample

-

High-vacuum system

-

Sample cell or isoteniscope

-

Pressure transducer or manometer capable of measuring low pressures

-

Temperature-controlled bath or oven

-

Data acquisition system

Procedure:

-

Sample Preparation: Place a precisely weighed amount of ibuprofen into the sample cell.

-

Degassing: Connect the cell to a high-vacuum system. The sample must be thoroughly degassed to remove air and other volatile impurities. This is a critical step and can be achieved by gently heating the sample under vacuum.[9]

-

System Isolation: Once degassed, isolate the sample cell from the vacuum pump, creating a closed system.

-

Temperature Equilibration: Place the sample cell in a temperature-controlled bath or oven. Allow the system to reach thermal equilibrium at the desired temperature.[9]

-

Pressure Measurement: Once the temperature and pressure have stabilized, record the pressure reading from the transducer. This value represents the vapor pressure of ibuprofen at that specific temperature.[9]

-

Temperature Variation: Repeat the measurement at different temperatures to generate a vapor pressure curve. The relationship between vapor pressure and temperature can often be described by the Clausius-Clapeyron equation.

Mechanism of Action: COX Pathway Inhibition

Ibuprofen exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][13][14] These enzymes are responsible for converting arachidonic acid into prostaglandin (B15479496) H2 (PGH2), a precursor for various prostanoids that mediate pain, fever, and inflammation.[1][13][15] By blocking this pathway, ibuprofen reduces the synthesis of these inflammatory mediators.[13][14]

Visualization: Ibuprofen's Inhibition of the COX Pathway

Caption: Ibuprofen non-selectively inhibits COX-1 and COX-2 enzymes.

References

- 1. ClinPGx [clinpgx.org]

- 2. Ibuprofen - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. enamine.net [enamine.net]

- 8. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 9. calnesis.com [calnesis.com]

- 10. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 11. Determination of ibuprofen vapor pressure at temperatures of pharmaceutical interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Apparatus to measure the vapor pressure of slowly decomposing compounds from 1 Pa to 105 Pa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. What is the mechanism of Ibuprofen? [synapse.patsnap.com]

- 15. journals.physiology.org [journals.physiology.org]

Stability of Aldoxycarb Under Varying pH and Temperature Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aldoxycarb, a carbamate (B1207046) insecticide and a major metabolite of aldicarb, exhibits varying stability in aqueous environments, a critical factor in its environmental fate and toxicological profile. This technical guide provides an in-depth analysis of aldoxycarb's stability under different pH and temperature conditions, presenting quantitative data, detailed experimental protocols, and visual representations of its degradation pathway.

Core Findings on Aldoxycarb Stability